molecular formula C17H22N2O B10968447 cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B10968447
M. Wt: 270.37 g/mol
InChI Key: ZGPPFOVKDXDPSK-QPJJXVBHSA-N
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Description

Cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanoic acid, while reduction may produce cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanol .

Scientific Research Applications

Cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenylprop-2-en-1-yl group enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

cyclopropyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H22N2O/c20-17(16-8-9-16)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7,16H,8-14H2/b7-4+

InChI Key

ZGPPFOVKDXDPSK-QPJJXVBHSA-N

Isomeric SMILES

C1CC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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